Ethyl 12-bromododecanoate
Overview
Description
Molecular Structure Analysis
CH3-(CH2)10-COOC2H5 | Br
Scientific Research Applications
Synthesis and Chemical Research
Ethyl 12-bromododecanoate is utilized in various chemical synthesis processes. For instance, it serves as an intermediate in the preparation of n-alkanes with terminal dipolar substituents, as demonstrated in the synthesis of 12-nitrododecanol and other related compounds (Ainscow et al., 1987). Furthermore, it plays a role in the study of bromine atom-transfer radical addition in aqueous media, highlighting the solvent effects on radical addition reactions (Yorimitsu et al., 2001).
Educational Context
In educational settings, this compound is used as a case study in chemistry classes to encourage students to engage in research-oriented learning. It serves as a material for class discussions and group activities, helping students understand research methods and chemical properties (Han Li-rong, 2010).
Synthesis of Vitamin E Analogues
The compound is instrumental in synthesizing vitamin E analogues, like α-tocopherol. For example, ethyl [1-13C]-bromoacetate, a related compound, is used in the production of ethyl [1-13C]-tocopheryl acetate, an important form of vitamin E (Sakamoto et al., 1992).
Surface Chemistry and Molecular Interactions
Studies on the packing of similar compounds like Br(CH2)11COOH on graphite surfaces provide insights into molecular interactions and surface chemistry. These findings are crucial in understanding the conformation and behavior of such molecules at solid-liquid interfaces (Fang et al., 1998).
Future Directions
Properties
IUPAC Name |
ethyl 12-bromododecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFVMVODIGRODW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597270 | |
Record name | Ethyl 12-bromododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72338-48-8 | |
Record name | Ethyl 12-bromododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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